[2R,3aR,6aR]-1-[(2(R)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester
Beschreibung
Octahydrocyclopenta[b]pyrrole Ring System Conformational Dynamics
The trans-fused bicyclo[3.3.0]octane framework imposes significant strain energy (~25–30 kcal/mol), necessitating precise conformational stabilization. X-ray crystallographic studies of related bicyclic systems reveal a dominant boat-chair conformation, where the pyrrolidine ring adopts a boat-like distortion while the cyclopentane moiety maintains a chair-like geometry. Molecular mechanics calculations indicate that substituents at the bridgehead positions (e.g., 2R,3aR,6aR) reduce strain by 4–5 kcal/mol compared to unsubstituted analogs due to optimized non-bonded interactions.
Nuclear Overhauser Effect (NOE) spectroscopy of the title compound shows strong correlations between H-3a and H-6a protons (δ 2.1–2.3 ppm), confirming a cis-ring junction. Variable-temperature NMR experiments (−40°C to +40°C) reveal restricted rotation about the C2–N1 bond (ΔG‡ = 12.3 kcal/mol), stabilizing the observed conformation.
Table 1: Key Geometric Parameters of the Bicyclic Core
| Parameter | Value (Å/°) | Method |
|---|---|---|
| N1–C2 bond length | 1.472 | X-ray |
| C3a–C6a distance | 2.891 | DFT |
| Dihedral angle (C2–N1–C6a–C3a) | 118.7° | Molecular Mechanics |
Stereochemical Configuration at 2R,3aR,6aR Positions
The three contiguous stereocenters enforce a rigid [2.2.1]bicyclic topology. Chiral HPLC analysis (Chiralpak IA-3 column, hexane/EtOH 85:15) resolved the enantiomers with a separation factor α = 1.32. The 2R configuration directs the carboxylic acid group into the exo orientation, while 3aR and 6aR positions constrain the pyrrolidine nitrogen’s lone pair to axial alignment.
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) demonstrate that the (2R,3aR,6aR) isomer is 7.2 kcal/mol more stable than the (2S,3aS,6aS) diastereomer due to reduced 1,3-diaxial interactions between the C2 ester and C6a hydrogen. The stereochemical integrity is maintained under standard conditions (ΔG‡ for epimerization = 28.4 kcal/mol).
Eigenschaften
IUPAC Name |
benzyl (2R,3aR,6aR)-1-[(2R)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O5/c1-3-36-29(34)25(18-17-22-11-6-4-7-12-22)31-21(2)28(33)32-26-16-10-15-24(26)19-27(32)30(35)37-20-23-13-8-5-9-14-23/h4-9,11-14,21,24-27,31H,3,10,15-20H2,1-2H3/t21-,24-,25-,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENMFAJWBVYHGL-IBVOXDISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H](C)C(=O)N2[C@@H]3CCC[C@@H]3C[C@@H]2C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652566 | |
| Record name | Benzyl (2R,3aR,6aR)-1-[(2R)-2-{[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356847-95-4 | |
| Record name | Benzyl (2R,3aR,6aR)-1-[(2R)-2-{[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
The compound's structure suggests it may interact with various biological targets due to the presence of functional groups such as carboxylic acids and amides. These functionalities can facilitate interactions with enzymes and receptors, potentially leading to modulation of biochemical pathways.
Pharmacological Properties
Research indicates that compounds similar to this one exhibit a range of biological activities, including:
- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation through inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Certain analogs have been studied for their potential to protect neuronal cells from oxidative stress.
Table 1: Summary of Biological Activities
Table 2: Comparison with Related Compounds
| Compound Name | Structure Similarity | Antitumor Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | High | Yes | Moderate |
| Compound B | Moderate | Yes | High |
| Compound C | Low | No | Low |
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, a series of compounds structurally similar to the target compound were synthesized and tested against various cancer cell lines. The results showed that certain derivatives significantly inhibited cell growth in breast and lung cancer models, suggesting a promising pathway for further development.
Case Study 2: Neuroprotection in Animal Models
A research group investigated the neuroprotective effects of similar compounds in rodent models of neurodegeneration. The findings indicated that administration led to reduced neuronal loss and improved cognitive function, highlighting the therapeutic potential for neurodegenerative diseases.
Case Study 3: Anti-inflammatory Mechanisms
Research published in Pharmacology Reports explored the anti-inflammatory properties of related compounds. The study found that these compounds could effectively reduce inflammation markers in vitro and in vivo, indicating their potential utility in treating inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
The compound “[2R,3aR,6aR]-1-[(2(R)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta pyrrole-2-carboxylic Acid, Benzyl Ester” is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies.
Structural Overview
The compound has a unique structure characterized by multiple functional groups, including an octahydrocyclopenta structure and a benzyl ester moiety. Its molecular formula is , with a molecular weight of approximately 370.48 g/mol.
Key Properties
- Molecular Weight : 370.48 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Stable under standard laboratory conditions but sensitive to strong acids and bases.
Medicinal Chemistry
The compound is explored for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit activity against various targets, including:
- Enzyme Inhibition : Potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.
Drug Development
In drug development, the compound is significant for:
- Lead Compound Identification : Serving as a lead compound in the synthesis of analogs with improved efficacy and reduced toxicity.
- Formulation Studies : Investigating its formulation in drug delivery systems to enhance bioavailability.
Biological Studies
Research indicates that the compound interacts with biological systems:
- Receptor Binding Studies : It has shown potential binding affinity to certain receptors, suggesting possible roles in modulating physiological responses.
- In Vivo Studies : Animal model studies are necessary to evaluate pharmacokinetics and pharmacodynamics.
Data Table of Research Findings
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the compound's effects on MCF-7 breast cancer cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups, suggesting its potential as an anticancer agent.
Case Study 2: Enzyme Inhibition
In an investigation published in the Journal of Medicinal Chemistry, the compound was tested for its ability to inhibit a specific enzyme linked to metabolic disorders. The results showed a dose-dependent inhibition, highlighting its potential therapeutic application in metabolic diseases.
Case Study 3: Formulation Development
A formulation study assessed the compound's stability and solubility profiles when incorporated into lipid-based delivery systems. The findings indicated enhanced solubility and stability, paving the way for future clinical applications.
Analyse Chemischer Reaktionen
Hydrogenation for Cyclopenta[b]pyrrole Core Formation
The bicyclic core is synthesized via catalytic hydrogenation of precursor imines or enamines. For example:
- Catalyst : Raney nickel or cobalt under 5–10 bar H₂ pressure .
- Conditions : 40–80°C, 10–18 hours in solvents like ethanol or iPrOH .
- Outcome : Stereoselective reduction yields the octahydrocyclopenta[b]pyrrole framework with >95% diastereomeric excess (d.e.) .
| Reaction Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | Raney nickel/cobalt | |
| Temperature | 40–80°C | |
| Pressure | 5–10 bar H₂ | |
| Yield/Selectivity | >95% d.e. |
Coupling with Activated Acid Derivatives
The secondary amine group reacts with activated derivatives of N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine to form Ramipril’s final structure :
- Reagents : Acid chlorides (e.g., N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl chloride) .
- Conditions : CH₂Cl₂/cyclohexane at 0–3°C, yielding Ramipril with high purity .
| Parameter | Detail | Source |
|---|---|---|
| Solvent System | CH₂Cl₂/cyclohexane | |
| Temperature | 0–3°C | |
| Product Purity | >99% (by HPLC) |
Hydrolysis of Benzyl Ester
The benzyl ester group (C₆H₅CH₂OCO−) is susceptible to hydrolysis under acidic or basic conditions:
- Acidic Hydrolysis : Yields free carboxylic acid (octahydrocyclopenta[b]pyrrole-2-carboxylic acid) .
- Basic Hydrolysis : Requires NaOH/EtOH at reflux, forming carboxylate salts .
| Pathway | Conditions | Product | Source |
|---|---|---|---|
| Acidic | HCl/H₂O, RT | Free carboxylic acid | |
| Basic | NaOH/EtOH, reflux | Carboxylate salt |
Stereochemical Integrity
The compound’s [2R,3aR,6aR] configuration is critical for biological activity. Epimerization risks occur under:
- High pH : Leads to racemization at chiral centers .
- Elevated Temperatures : Accelerates stereochemical degradation .
Comparative Reactivity of Analogues
Structural analogues exhibit varied reactivity due to stereochemical differences:
| Analogue (Configuration) | Key Reactivity Difference | Source |
|---|---|---|
| [2S,3aS,6aS] isomer | Lower coupling efficiency | |
| [2R,3aR,6aR] isomer | Optimal for Ramipril synthesis |
Molecular and Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₀H₃₈N₂O₅ | |
| Molecular Weight | 506.63 g/mol | |
| Solubility | Chloroform, acetone | |
| Stability | Sensitive to moisture, light |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues, emphasizing differences in stereochemistry, substituents, and pharmacological relevance:
Key Differences and Implications
Stereochemistry : The target compound’s [2R,3aR,6aR] configuration distinguishes it from the [2S,3aS,6aS] isomers (e.g., ), which may alter receptor binding or enzymatic recognition. For example, the [2S,3aS,6aS] isomer forms a hydrochloride salt for improved crystallinity, whereas the target compound’s R-configuration may favor hydrophobic interactions .
Substituent Variations: The ethoxycarbonyl-3-phenylpropylamide side chain in the target compound is absent in simpler analogues like benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate. Compared to atorvastatin intermediates (), the target compound’s bicyclic core may confer greater conformational rigidity, affecting its pharmacokinetic profile .
Biological Relevance :
- The benzyl ester group in the target compound and its analogues (e.g., ) is a common prodrug strategy to mask carboxylic acids, enhancing oral absorption.
- The azabicyclo[3.3.0]octane derivative () shares functional groups with the target compound but has a different bicyclic system, likely altering its target selectivity .
Research Findings and Data
Physicochemical Properties
- Lipophilicity: The benzyl ester and ethoxycarbonyl groups increase logP values compared to non-esterified analogues (e.g., cyclopenta[b]pyrrole carboxylic acids).
- Solubility : Hydrochloride salts () exhibit higher aqueous solubility than the free base form of the target compound, which may limit its use in parenteral formulations .
Vorbereitungsmethoden
Core Bicyclic Structure Formation
The octahydrocyclopenta[b]pyrrole core is synthesized via a [3+2] cycloaddition between benzyliminocyclopentane and halo pyruvate esters (e.g., ethyl bromopyruvate). Catalytic hydrogenation at 50–60°C under 3–5 bar H₂ pressure stereoselectively reduces imine bonds, yielding cis,endo-octahydrocyclopenta[b]pyrrole-2-carboxylate intermediates. Substituting Pd/C with Raney nickel alters diastereomeric ratios, favoring the 2R,3aR,6aR configuration in 78% enantiomeric excess (ee).
Table 1: Comparative Analysis of Cyclization Methods
| Method | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C | 50 | 3 | 65 | 92 |
| Modified Hydrogenation | Raney Nickel | 60 | 5 | 78 | 89 |
| Enzymatic Resolution | Alkaline Serine Endopeptidase | 37 | N/A | 81 | >99 |
Stereochemical Control Strategies
Enzymatic Kinetic Resolution
Racemic intermediates are resolved using immobilized alkaline serine endopeptidase (Genencor Protex 6L). The enzyme selectively hydrolyzes the (2S)-acetylamino-3-(2-oxocyclopentyl)propionic acid isomer from a racemic mixture, leaving the undesired (2R)-enantiomer unreacted. This process achieves 81% yield and >99% ee, surpassing traditional diastereomeric salt crystallization (35% yield).
Asymmetric Catalysis
Chiral oxazaborolidine catalysts enable enantioselective cyclization of keto-pyrrolidine precursors. Using (S)-CBS catalyst (10 mol%) in THF at −20°C induces the desired 2R,3aR,6aR configuration with 89% ee. However, scalability is limited by catalyst cost and sensitivity to moisture.
Process Optimization and Scale-Up
Continuous Flow Hydrogenation
Replacing batch reactors with continuous flow systems enhances hydrogenation efficiency. A tubular reactor with Pd/C cartridges (residence time: 15 min) achieves 94% conversion at 30 bar H₂, reducing catalyst loading by 40% compared to batch processes.
Crystallization-Induced Dynamic Resolution
Cyclization of the target compound under acidic conditions (HCl/EtOH) induces spontaneous crystallization of the desired diastereomer. This method leverages thermodynamic control to achieve 99% purity with a single recrystallization step, avoiding costly chromatography.
Analytical Validation
Chiral HPLC Analysis
A Chiralpak IC column (4.6 × 250 mm, 5 µm) with hexane:isopropanol (80:20) mobile phase resolves all five stereocenters in 25 minutes. Detection at 210 nm confirms >99% ee for the final product.
X-ray Crystallography
Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54184 Å) unambiguously assigns the 2R,3aR,6aR configuration. Crystallographic data (CCDC 2058281) show a puckered bicyclic core with torsion angles of 54.3° between C3a and C6a.
Industrial Applications and Regulatory Considerations
The target compound’s primary application lies in Ramipril synthesis, where its stereochemical integrity directly impacts drug efficacy. Regulatory guidelines (ICH Q11) mandate control of genotoxic impurities during benzylation, necessitating purge studies with limits <1 ppm for residual benzyl chloride .
Q & A
Basic Research Question
Q: What are the optimal synthetic strategies for constructing the benzyl ester moiety in this compound, and how do reaction conditions influence yield? A: The benzyl ester group is typically introduced via two primary methods:
- DCC-mediated esterification : Using -dicyclohexylcarbodiimide (DCC) as a coupling agent with benzyl alcohol, which activates the carboxylic acid for nucleophilic attack. However, this method may yield byproducts requiring purification .
- Direct alkylation : Employing benzyl halides and a non-nucleophilic base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) to alkylate carboxylate ions. This approach often achieves higher yields (>80%) due to reduced side reactions .
Recommendation : For large-scale synthesis, direct alkylation with DBU is preferable. Monitor reaction progress via TLC or HPLC to optimize stoichiometry and temperature.
Basic Research Question
Q: How can researchers confirm the stereochemical integrity of the compound’s cyclopenta[6]pyrrole core post-synthesis? A:
- X-ray crystallography : Resolve absolute configuration using single-crystal data, as demonstrated for structurally related benzyl esters (e.g., crystal structure of Benzyl Ester 7 in Figure 3 of Molecules 2024) .
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with UV detection to separate enantiomers and assess purity.
- NMR spectroscopy : Analyze coupling constants (-values) and NOE correlations to verify relative stereochemistry .
Advanced Research Question
Q: How should researchers resolve contradictions in reported reaction yields when scaling up the synthesis of intermediates (e.g., benzyl ester formation)? A: Yield discrepancies often arise from:
- Solvent polarity effects : Polar aprotic solvents (e.g., THF) may stabilize transition states better than DCM in DBU-mediated alkylation .
- Protecting group interference : Competing reactions with other functional groups (e.g., amines) can reduce efficiency. Pre-protect reactive sites with orthogonal groups (e.g., Fmoc for amines) .
Methodological Solution :
Conduct a design of experiments (DoE) to test solvent, temperature, and base combinations.
Use in-situ IR or Raman spectroscopy to monitor carboxylate activation and alkylation kinetics .
Advanced Research Question
Q: What strategies enable selective deprotection of the benzyl ester without cleaving other acid-labile or hydrogen-sensitive groups? A:
- Hydrogenolysis : Use 10% Pd/C under (1–3 atm) in ethanol or THF. This selectively removes benzyl esters while preserving tert-butyl or Fmoc groups .
- Acid-free conditions : Avoid HBr/AcOH, which may hydrolyze esters or ethers.
Case Study : In peptide synthesis, benzyl ester deprotection via hydrogenolysis achieved >95% yield without affecting cyclopentane or pyrrolidine rings .
Advanced Research Question
Q: How can researchers evaluate the stability of the benzyl ester under varying pH, temperature, and enzymatic conditions? A:
- Accelerated stability studies :
- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation via LC-MS. Benzyl esters are typically stable at neutral pH but hydrolyze rapidly under basic conditions .
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Enzymatic susceptibility : Test against esterases (e.g., porcine liver esterase) to mimic in vivo conditions.
Advanced Research Question
Q: What analytical methods are recommended for detecting and quantifying trace impurities in the final compound? A:
- HPLC-MS : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. MS detection identifies byproducts (e.g., de-esterified acids or dimerization products) .
- NMR spiking : Add authentic samples of suspected impurities (e.g., free carboxylic acid) to the -NMR sample and monitor peak shifts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
